molecular formula C7H4Br2O2 B110547 3,5-Dibromobenzoic acid CAS No. 618-58-6

3,5-Dibromobenzoic acid

Cat. No.: B110547
CAS No.: 618-58-6
M. Wt: 279.91 g/mol
InChI Key: SFTFNJZWZHASAQ-UHFFFAOYSA-N
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Preparation Methods

3,5-Dibromobenzoic acid can be synthesized through several methods. One common synthetic route involves the bromination of anthranilic acid, followed by diazotization and subsequent reactions . The bromination reaction is typically carried out at around 20°C. After the reaction, the crystals are filtered and washed with hot water to remove any residual anthranilic acid and hydrochloric acid. The product is then recrystallized using acetic acid to obtain o-amino-3,5-dibromobenzoic acid. This intermediate is then diazotized using sodium nitrite in hydrochloric acid at approximately 0°C. The resulting diazonium salt is added in batches to ethanol containing calcium sulfate at 60-70°C. After the addition is complete, the mixture is stirred for 10 minutes, filtered, and the crude product is recrystallized with ethanol to obtain the final this compound .

Chemical Reactions Analysis

3,5-Dibromobenzoic acid undergoes various types of chemical reactions, including substitution, reduction, and coupling reactions.

    Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace bromine atoms with nucleophiles such as amines or thiols under suitable conditions.

    Reduction Reactions: The carboxylic acid group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.

Scientific Research Applications

Comparison with Similar Compounds

3,5-Dibromobenzoic acid can be compared with other halogenated benzoic acids, such as 3,5-dichlorobenzoic acid and 3,5-diiodobenzoic acid.

    3,5-Dichlorobenzoic Acid: This compound has chlorine atoms instead of bromine atoms at the 3rd and 5th positions.

    3,5-Diiodobenzoic Acid: This compound has iodine atoms at the 3rd and 5th positions.

Properties

IUPAC Name

3,5-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTFNJZWZHASAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210800
Record name Benzoic acid, 3,5-dibromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-58-6
Record name 3,5-Dibromobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-dibromo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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